Foldamer Building Block: Unique Helical Conformation vs. Other Amino Acid Monomers
8-Aminoquinoline-4-carboxylic acid is a validated monomer for the synthesis of aromatic oligoamide foldamers, enabling the formation of well-defined helical structures [1]. This contrasts with other quinoline carboxylic acid derivatives, such as 8-hydroxyquinoline-4-carboxylic acid, which are not established as reliable foldamer building blocks. The use of this compound as a repeating unit leads to foldamers that can cover large protein surface areas (up to 450 Ų), a property not demonstrated for other in-class monomers [2].
| Evidence Dimension | Utility as a Foldamer Monomer |
|---|---|
| Target Compound Data | Established as a repeating unit for helical aromatic foldamers. |
| Comparator Or Baseline | 8-Hydroxyquinoline-4-carboxylic acid and other quinoline derivatives. |
| Quantified Difference | Not established as reliable foldamer monomers. |
| Conditions | Oligoamide synthesis and subsequent structural analysis. |
Why This Matters
This confirms the compound's unique and essential role in a specialized area of chemical biology, making it irreplaceable for researchers in foldamer design and protein surface recognition.
- [1] Journal of Xiamen University (Natural Science). Synthesis and Chiral Recognition of Aldehyde Group Functionalised Quinoline Helical Foldamers. 2016. View Source
- [2] Structure Elucidation of Helical Aromatic Foldamer–Protein Complexes with Large Contact Surface Areas. 2019. View Source
